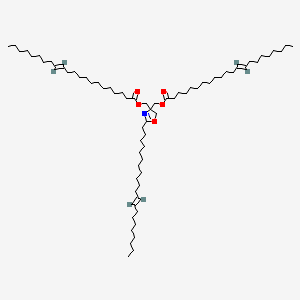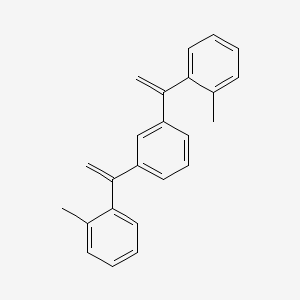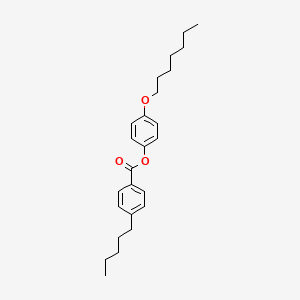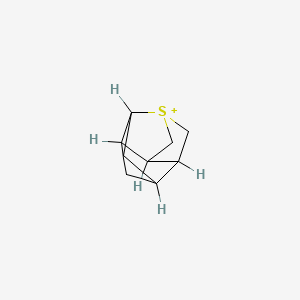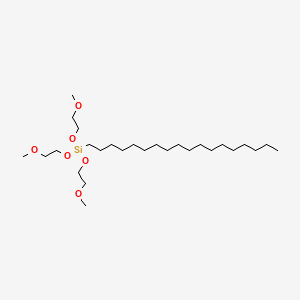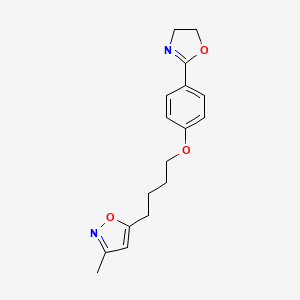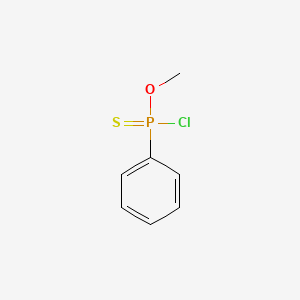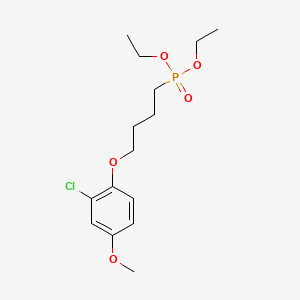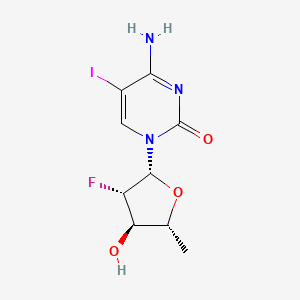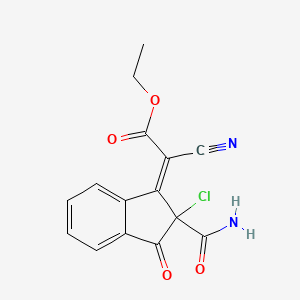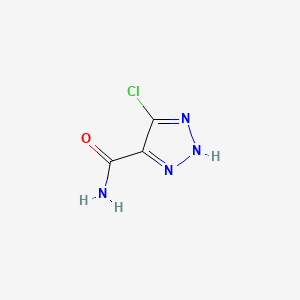
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is an organic compound that belongs to the class of lactates It is characterized by the presence of a lactate moiety attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate typically involves the esterification of lactic acid with a suitable alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the lactate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted lactates
Scientific Research Applications
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl acetate
- 1-Methyl-2-oxoethyl acetate
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
Uniqueness
1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is unique due to the presence of both a lactate and a pyran ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
CAS No. |
94134-41-5 |
|---|---|
Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
[1-(2-methyl-4-oxopyran-3-yl)oxy-1-oxopropan-2-yl] 2-hydroxypropanoate |
InChI |
InChI=1S/C12H14O7/c1-6(13)11(15)18-8(3)12(16)19-10-7(2)17-5-4-9(10)14/h4-6,8,13H,1-3H3 |
InChI Key |
FMQDULZFGYZECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C(C)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


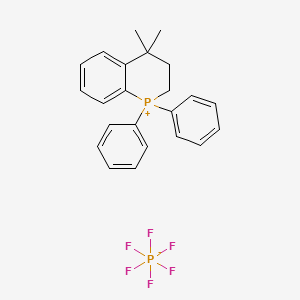
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
